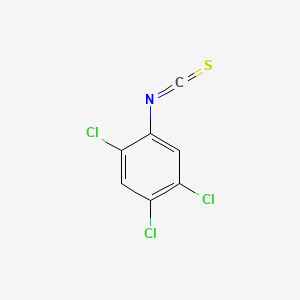

2,4,5-Trichlorophenyl isothiocyanate

Overview

Description

2,4,5-Trichlorophenyl isothiocyanate (CAS-No 23165-46-0) is a chemical compound used primarily in laboratory settings . It is a solid, crystalline substance with a light yellow color .

Molecular Structure Analysis

The molecular formula of this compound is C7H2Cl3NS . Its average mass is 238.521 Da and its monoisotopic mass is 236.897354 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 330.3±42.0 °C at 760 mmHg, and a flash point of 153.5±27.9 °C . It has a molar refractivity of 56.4±0.5 cm3, a polar surface area of 44 Å2, and a molar volume of 158.0±7.0 cm3 .Scientific Research Applications

Antipathogenic Activity

- Antipathogenic Properties : Thiourea derivatives, including 2,4,5-trichlorophenyl isothiocyanate, have been synthesized and tested for antipathogenic activity. These compounds, especially those with halogen atoms on the phenyl substituent, show significant antibacterial properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Chemical Properties

- Adsorption Studies and Sensitivity Toward Pesticides : The adsorption behavior of 2,4,5-T on cation-exchangers and its implications in pesticide-sensitive membrane electrodes have been studied. These studies underline the compound's efficiency in adsorption processes, showcasing its potential use in environmental monitoring and remediation (Khan & Akhtar, 2011).

- Synthesis of Benzothiopyran Derivatives : Research indicates that this compound is involved in the synthesis of new 4H-benzothiopyran-4-one derivatives. This synthesis is pivotal for the development of new chemical entities with potential applications in various fields (Barhoumi et al., 2017).

Environmental and Analytical Applications

- Room-Temperature Phosphorescence Probing : Composites of Mn-doped ZnS quantum dots capped by molecularly imprinted polymers have been reported for the selective and sensitive determination of 2,4,5-trichlorophenol in water. This showcases its utility in environmental analysis and monitoring (Wei et al., 2014).

- Degradation of 2,4,5-Trichlorophenoxyacetic Acid : Cellulosimicrobium sp. strain NPZ-121 has been identified as a degrader of 2,4,5-trichlorophenoxyacetic acid, indicating the potential for bioremediation applications to treat environmental pollution caused by such compounds (Korobov et al., 2018).

Safety and Hazards

This chemical is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid breathing dust, and to store it in a locked up, well-ventilated place .

Mechanism of Action

Target of Action

The primary target of 2,4,5-Trichlorophenyl isothiocyanate is the respiratory system . The compound interacts with this system, leading to various physiological responses.

Mode of Action

It is known to cause harmful effects if swallowed, in contact with skin, or if inhaled . It is also known to cause severe skin burns and eye damage .

Biochemical Pathways

It has been used in the synthesis and evaluation of thiosemicarbazide derivatives of isoniazid for their anti-inflammatory and urease inhibition activities .

Pharmacokinetics

Due to its harmful effects when swallowed or inhaled, it can be inferred that the compound is likely absorbed through the gastrointestinal tract and respiratory system .

Result of Action

The compound causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . It should be used only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, and eye/face protection should be worn when handling the compound .

properties

IUPAC Name |

1,2,4-trichloro-5-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLRSYLEFZNICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177745 | |

| Record name | 2,4,5-Trichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23165-46-0 | |

| Record name | 1,2,4-Trichloro-5-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichlorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

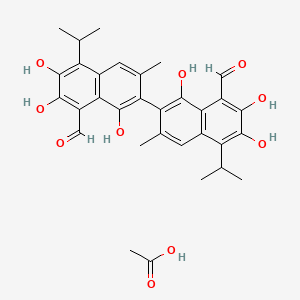

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

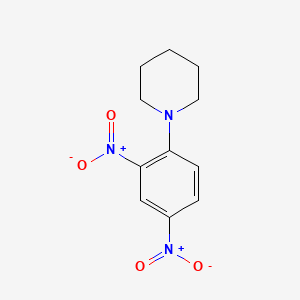

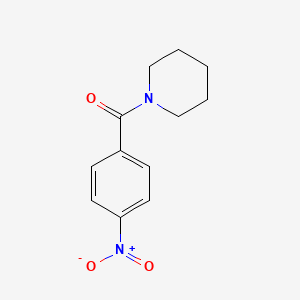

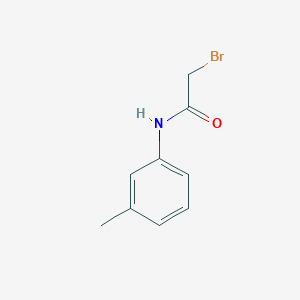

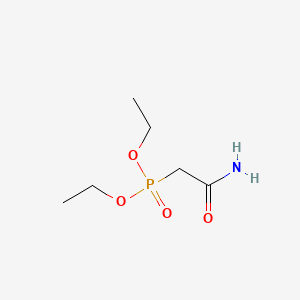

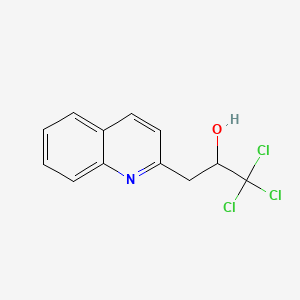

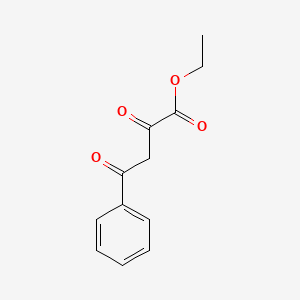

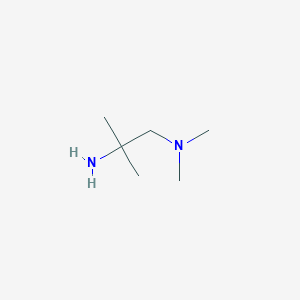

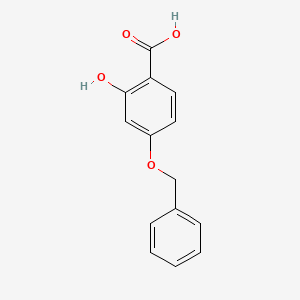

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.